molecular formula C10H15N3O2 B13793802 Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate CAS No. 67319-35-1

Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate

Cat. No.: B13793802
CAS No.: 67319-35-1
M. Wt: 209.24 g/mol
InChI Key: SFLZHJMUTAPRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at position 3 with an imidazole moiety and at position 2 with a methyl ester group. The imidazole ring (a five-membered aromatic system with two nitrogen atoms) confers hydrogen-bonding capabilities, while the methyl ester enhances lipophilicity and metabolic stability.

Properties

CAS No.

67319-35-1

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-(1H-imidazol-5-yl)piperidine-2-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)9-7(3-2-4-12-9)8-5-11-6-13-8/h5-7,9,12H,2-4H2,1H3,(H,11,13)

InChI Key

SFLZHJMUTAPRND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCCN1)C2=CN=CN2

Origin of Product

United States

Preparation Methods

Piperidine Ring Functionalization and Imidazole Coupling

One approach involves starting from a suitably protected or functionalized piperidine derivative, followed by nucleophilic substitution or coupling with an imidazole derivative.

  • For example, nucleophilic aromatic substitution or alkylation reactions can introduce the imidazole moiety onto the piperidine ring.
  • Esterification of the carboxylic acid group to the methyl ester is typically achieved using acidic methanol or other esterification reagents.

Cyclization and Organometallic Methods

Alternative methods utilize organometallic chemistry for ring construction and substitution:

  • Cyclization of aminoalkyl zinc iodides with appropriate halogenated precursors under copper catalysis can yield substituted piperidines.
  • Subsequent hydrogenation and functional group transformations allow for the introduction of the imidazole ring and methyl ester.

Detailed Preparation Methods

Synthesis via Nucleophilic Substitution on Piperidine Derivatives

A documented method involves the nucleophilic substitution of a protected piperidine derivative with an imidazole nucleophile:

  • Starting material: tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
  • Reaction: Nucleophilic substitution with imidazole in the presence of potassium carbonate in dimethylformamide at elevated temperature (~100 °C).
  • Outcome: Formation of a piperidine substituted at the 3-position with an imidazole moiety.
  • Deprotection of the Boc group and subsequent esterification steps yield the methyl ester derivative.

This method, while effective, may suffer from moderate yields due to competing side reactions and requires careful control of reaction conditions.

Esterification and Coupling Using Activated Esters

Another approach uses activated esters for coupling:

  • Carboxylic acid precursors are converted into O-hydroxysuccinimide (NHS) esters using dicyclohexylcarbodiimide (DCC) and NHS.
  • These activated esters react with aminoesters or amino-substituted piperidines to form amide or ester linkages.
  • Hydrolysis and further coupling steps lead to the target methyl ester compound.

This method benefits from high coupling efficiency and mild reaction conditions, often employing coupling agents like HBTU/HOBt and bases such as DIPEA.

Organometallic Cyclization and Hydrogenation

Organometallic synthesis routes involve:

  • Preparation of β-aminoalkyl zinc iodides from amino acid derivatives.
  • Copper-catalyzed reaction with chlorinated alkenes to form 5-methylene piperidines.
  • Cyclization using sodium hydride to close the piperidine ring.
  • Hydrogenation of the double bond to yield substituted piperidines with high stereoselectivity.
  • Subsequent functionalization introduces the imidazole substituent and methyl ester group.

This method allows for enantiomerically enriched products and good yields (55–85%) and is particularly useful when stereochemical purity is required.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic substitution on protected piperidine Imidazole, K2CO3, DMF, 100 °C; Boc deprotection; esterification Moderate (variable) Straightforward; uses commercially available reagents Moderate yield; requires protection/deprotection steps
Activated ester coupling DCC, NHS, HBTU/HOBt, DIPEA; mild conditions High (>80%) High coupling efficiency; mild conditions Multi-step; requires activated ester preparation
Organometallic cyclization and hydrogenation β-aminoalkyl zinc iodide, copper catalyst, NaH; hydrogenation 55–85% Enantiomeric purity; good yields Requires organometallic reagents; sensitive conditions

Research Results and Notes

  • The nucleophilic substitution method has been applied successfully to introduce imidazole substituents on piperidine rings, although yields can vary depending on substrate and reaction parameters.
  • Activated ester coupling methods demonstrate high yields and are widely used in medicinal chemistry for amide and ester bond formation, providing versatility in functional group compatibility.
  • Organometallic approaches offer stereochemical control and have been demonstrated to produce enantiomerically enriched piperidines, which are valuable for chiral drug development.
  • Transfer hydrogenation methods for related piperidine derivatives have been reported using palladium or platinum catalysts with formaldehyde as a hydrogen source, under mild conditions (ambient to 90–95 °C), which may be adaptable for this compound synthesis.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) is common in related heterocycle syntheses, allowing for the introduction of aryl or heteroaryl substituents such as imidazole rings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of imidazolyl-piperidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The inhibition of CDK2 has been linked to reduced cell proliferation in cancer cell lines, making these compounds potential candidates for cancer therapy .

1.2 Inflammation Modulation

The compound's ability to modulate inflammatory responses has also been documented. It has been investigated as a non-covalent inhibitor of the NLRP3 inflammasome, a key player in inflammatory diseases. Studies have demonstrated that derivatives can inhibit IL-1β release in macrophages, suggesting therapeutic potential in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Pharmacological Properties

2.1 Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be attributed to its unique structural features. Research into its SAR has revealed that modifications to the imidazole and piperidine moieties can enhance bioactivity and selectivity against specific biological targets . This insight is crucial for the design of more potent analogs.

2.2 Pharmacokinetics and Toxicology

The compound's pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for therapeutic applications. Studies assessing its metabolic stability and toxicity profiles have shown promising results, suggesting that it could be safely administered in vivo .

Synthesis and Derivative Development

3.1 Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring and subsequent functionalization of the imidazole moiety. Various synthetic routes have been explored, highlighting the versatility of this compound in generating novel derivatives with enhanced properties .

3.2 Case Studies on Derivatives

Several case studies have focused on derivatives of this compound, demonstrating their efficacy in biological assays:

Derivative Biological Activity Target Reference
Compound ACDK2 inhibitionCancer cells
Compound BNLRP3 inhibitionMacrophages
Compound CAnti-inflammatoryInflammatory pathways

Mechanism of Action

The mechanism of action of Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The piperidine ring can interact with various receptors, modulating their activity. These interactions can affect biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Imidazole Derivatives

6-Phenyl-2-[((piperidin-4-yl-methyl)-piperazin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole Derivatives
  • Structural Features : This derivative (from ) incorporates a piperidine-piperazine scaffold linked to an imidazo-thiadiazole core. Unlike the target compound, the imidazole is fused with a thiadiazole ring, enhancing aromaticity and rigidity.
  • In contrast, the target compound’s standalone imidazole may allow more conformational flexibility for binding diverse targets .
Biotin-SLF ()
  • Structural Features : Biotin-SLF contains a piperidine-2-carboxylate ester linked to biotin and a hydrophobic tail. The (S)-configuration at the piperidine ring contrasts with the target compound’s substitution pattern.
  • Functional Implications : The biotin tag enables use in proteolysis-targeting chimeras (PROTACs) for protein degradation studies. The methyl ester in the target compound may offer similar esterase-mediated release kinetics but lacks the biotin’s streptavidin-binding utility .

Benzimidazole and Related Heterocycles

7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl) phenyl) ethyl)-1H-benzo[d]imidazol-2-amine
  • Structural Features : This benzimidazole derivative () replaces imidazole with a fused benzene-imidazole system. The trifluoromethyl group increases electronegativity and lipophilicity.
  • Functional Implications : Benzimidazoles often exhibit enhanced DNA intercalation or kinase inhibition compared to imidazoles. However, the target compound’s simpler imidazole may reduce steric hindrance, improving membrane permeability .

Spiro-Imidazo[1,2-a]pyridine Derivatives

Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-2′H-spiro[cyclopent[2]ene-1,3′-imidazo[1,2-a]pyridine]-3-carboxylate
  • Structural Features : This spiro compound () combines imidazo[1,2-a]pyridine with a cyclopentene ring. The ethyl ester and spiro architecture create a rigid, three-dimensional structure.
  • Functional Implications : Spiro systems often improve selectivity for chiral binding pockets. The target compound’s methyl ester may confer faster hydrolysis rates compared to the ethyl ester, affecting bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate 6-Phenyl-2-[piperidinyl]imidazo-thiadiazole Biotin-SLF
Molecular Weight ~250 g/mol (estimated) ~450 g/mol ~900 g/mol
LogP ~1.2 (moderate lipophilicity) ~2.5 (high lipophilicity) ~3.8 (very high)
Hydrogen Bond Acceptors 4 6 10
Key Functional Groups Methyl ester, imidazole Thiadiazole, piperazine Biotin, piperidine carboxylate
  • Synthetic Accessibility : The target compound’s synthesis likely involves straightforward cyclization or coupling reactions, similar to ’s benzimidazole synthesis but without the need for thiourea intermediates. In contrast, Biotin-SLF requires multi-step conjugation, reducing scalability .

Biological Activity

Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound belongs to a class of compounds that feature a piperidine ring substituted with an imidazole moiety. The synthesis typically involves the reaction of piperidine derivatives with imidazole-4-carboxylic acid esters, leading to the formation of the target compound.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)5.0Induction of apoptosis
Similar analogsA375 (melanoma)3.5Inhibition of ERK signaling

2.2 Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines such as IL-1β and IL-18 in vitro. This activity is crucial for conditions characterized by excessive inflammation, such as autoimmune diseases.

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways:

  • NLRP3 Inflammasome Inhibition : Studies suggest that this compound may inhibit the NLRP3 inflammasome, a critical player in inflammatory responses. By preventing the activation of caspase-1, it reduces the release of IL-1β and IL-18, thus mitigating inflammation .
  • Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is vital for cell division and intracellular transport .

4.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • MDA-MB-231 Cells : At a concentration of 5 µM, the compound induced apoptosis in approximately 70% of cells after 24 hours.

5. Conclusion

This compound displays promising biological activities, particularly in anticancer and anti-inflammatory contexts. Its mechanisms involve modulation of key inflammatory pathways and disruption of cellular processes essential for cancer cell survival. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Q & A

What are the established synthetic routes for Methyl 3-(imidazol-4-YL)-piperidine-2-carboxylate, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., amide bond formation using carbodiimide reagents like EDCI or DCC) to link imidazole and piperidine moieties .
  • Esterification of carboxylic acid intermediates using methanol under acidic or basic conditions .
  • Purification via flash chromatography or silica gel chromatography, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
    Optimization Tips:
  • Monitor reaction progress using TLC and adjust stoichiometry of reagents (e.g., DBU as a base) to suppress side reactions .
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates .

Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies proton environments (e.g., imidazole aromatic protons at δ 7.5–8.0 ppm, piperidine methylene groups at δ 1.5–3.0 ppm) .
    • 2D NMR (COSY, HSQC) resolves connectivity between imidazole and piperidine rings .
  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula via exact mass matching (e.g., [M+H]+ ion) .
  • IR Spectroscopy: Validates functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

How can researchers design pharmacological assays to evaluate biological activity?

Level: Advanced
Methodological Answer:

  • Target Selection: Focus on receptors where imidazole-piperidine scaffolds are active (e.g., histamine H1/H4 receptors, kinase inhibitors) .
  • In Vitro Assays:
    • Binding Affinity: Radioligand displacement assays using transfected HEK293 cells expressing target receptors .
    • Functional Activity: Measure second messengers (e.g., cAMP, Ca²⁺ flux) via fluorescence-based kits .
  • Dose-Response Curves: Use log-concentration ranges (e.g., 1 nM–10 µM) to calculate IC₅₀/EC₅₀ values .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced
Methodological Answer:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Crystallography: Employ single-crystal X-ray diffraction (using SHELXL for refinement) to resolve ambiguities in ring conformations .
  • Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled analogs to simplify overlapping signals in crowded spectral regions .

What purification methods are effective for isolating this compound?

Level: Basic
Methodological Answer:

  • Chromatography:
    • Flash Chromatography: Ideal for bulk purification; optimize mobile phase (e.g., 30–70% ethyl acetate in hexane) to balance resolution and speed .
    • HPLC: Use reverse-phase C18 columns (acetonitrile/water gradients) for high-purity isolation of polar derivatives .
  • Recrystallization: Employ solvent pairs (e.g., ethanol/water) to enhance crystal formation for stereochemical purity .

How can computational modeling enhance understanding of reactivity or binding interactions?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding poses with target proteins (e.g., FKBP12 or kinase domains) .
  • MD Simulations: Simulate ligand-receptor dynamics (e.g., 100-ns trajectories in GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with imidazole nitrogen) .
  • QSAR Models: Train regression models on analog datasets to predict bioactivity or metabolic stability .

What challenges arise in establishing structure-activity relationships (SAR) for analogs?

Level: Advanced
Methodological Answer:

  • Systematic Substitution: Synthesize derivatives with modifications at the piperidine C2-carboxylate or imidazole C4 positions to probe steric/electronic effects .
  • Data Integration: Combine pharmacological data (e.g., IC₅₀) with computational descriptors (e.g., logP, polar surface area) to identify critical substituents .
  • Metabolic Stability: Assess hepatic microsome clearance rates to prioritize analogs with improved pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.